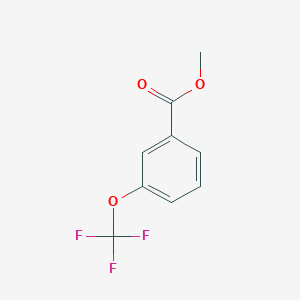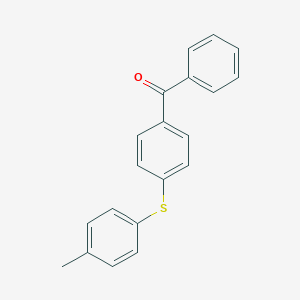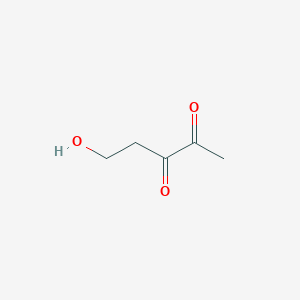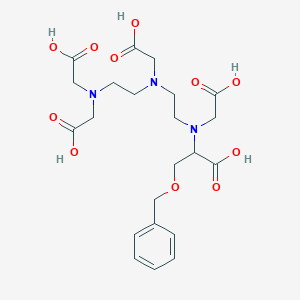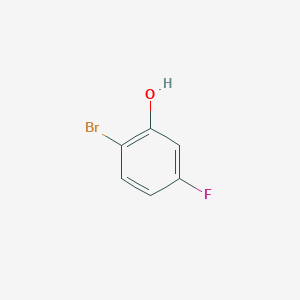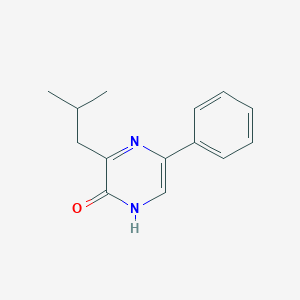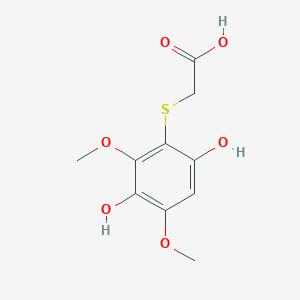
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid (DMHQMA) is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DMHQMA is a derivative of hydroquinone, which is a commonly used chemical in the synthesis of pharmaceuticals, agrochemicals, and other industrial products.
Wissenschaftliche Forschungsanwendungen
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been extensively studied for its potential applications in various fields, including medicine, agriculture, and industry. In medicine, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have antioxidant and anti-inflammatory properties, which make it a potential candidate for the treatment of various diseases such as cancer, diabetes, and cardiovascular diseases. In agriculture, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use as a plant growth regulator and as a pesticide. In industry, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been studied for its potential use in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid is not fully understood, but it is believed to be due to its antioxidant properties. 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to scavenge free radicals and protect cells from oxidative damage. It has also been shown to inhibit the production of pro-inflammatory cytokines, which can contribute to the development of various diseases.
Biochemische Und Physiologische Effekte
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to have various biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. It has also been shown to decrease the levels of lipid peroxidation, which can contribute to the development of various diseases. In addition, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has been shown to decrease the levels of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Vorteile Und Einschränkungen Für Laborexperimente
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has several advantages for lab experiments. It is easily synthesized and readily available. It is also stable under normal laboratory conditions. However, 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid has some limitations for lab experiments. It is relatively expensive compared to other antioxidants and its mechanism of action is not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid. One direction is to further investigate its mechanism of action and its potential use as a therapeutic agent for various diseases. Another direction is to study its potential use as a plant growth regulator and pesticide. Additionally, research could be conducted on the synthesis of 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid and its derivatives for use in industrial applications.
Synthesemethoden
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid can be synthesized through a multistep process, which involves the reaction of hydroquinone with thionyl chloride to form 2,6-dichlorohydroquinone. The dichlorohydroquinone is then reacted with sodium methoxide to form 2,6-dimethoxyhydroquinone. Finally, the dimethoxyhydroquinone is reacted with 3-mercaptoacetic acid to produce 2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid.
Eigenschaften
CAS-Nummer |
133735-47-4 |
|---|---|
Produktname |
2,6-Dimethoxyhydroquinone-3-mercaptoacetic acid |
Molekularformel |
C10H12O6S |
Molekulargewicht |
260.27 g/mol |
IUPAC-Name |
2-(3,6-dihydroxy-2,4-dimethoxyphenyl)sulfanylacetic acid |
InChI |
InChI=1S/C10H12O6S/c1-15-6-3-5(11)10(17-4-7(12)13)9(16-2)8(6)14/h3,11,14H,4H2,1-2H3,(H,12,13) |
InChI-Schlüssel |
ASIQVPPVPSRUQB-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Kanonische SMILES |
COC1=C(C(=C(C(=C1)O)SCC(=O)O)OC)O |
Andere CAS-Nummern |
133735-47-4 |
Synonyme |
2,6-dimethoxyhydroquinone-3-mercaptoacetic acid DMQ-MA |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



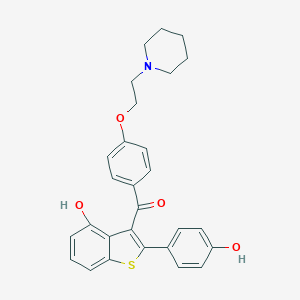
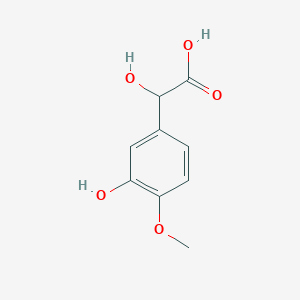
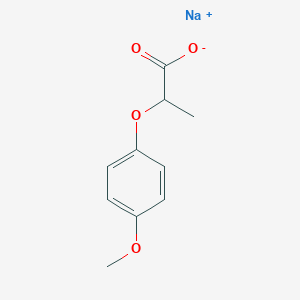
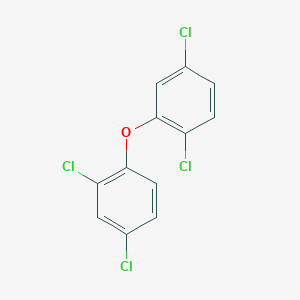
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(2,5-dichloro-3,6-dioxocyclohexa-1,4-dien-1-yl)sulfanyl-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B138098.png)
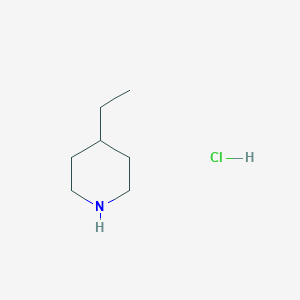
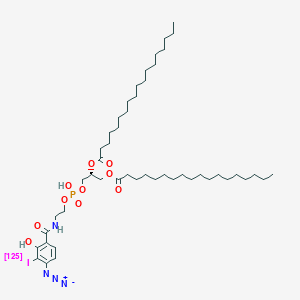
![Bicyclo[2.2.1]hept-2-ene-2-carboxylic acid, methyl ester, (1S)-(9CI)](/img/structure/B138109.png)
